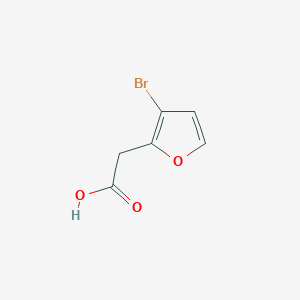

2-(3-Bromofuran-2-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrO3 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

2-(3-bromofuran-2-yl)acetic acid |

InChI |

InChI=1S/C6H5BrO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) |

InChI Key |

CGSJEJHLSLVXHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1Br)CC(=O)O |

Origin of Product |

United States |

Derivatization and Analog Synthesis of 2 3 Bromofuran 2 Yl Acetic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 2-(3-bromofuran-2-yl)acetic acid is readily converted into ester and amide derivatives through standard coupling reactions. These reactions are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. For instance, the reaction with various alcohols can be facilitated by reagents like propanephosphonic acid anhydride (B1165640) (T3P®), which is known for its efficiency in forming ester bonds. thieme-connect.com Similarly, amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. This transformation can be carried out using various coupling reagents to activate the carboxylic acid, such as thionyl chloride or hydroxybenzotriazole. researchgate.net The synthesis of amides from carboxylic acids is a common strategy in the development of pharmacologically active compounds. researchgate.net

Table 1: Examples of Ester and Amide Synthesis Reactions

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product Type |

| This compound | Alcohol (e.g., Ethanol, Methanol) | Acid catalyst (e.g., H₂SO₄), T3P® | Ester |

| This compound | Amine (e.g., Primary or Secondary Amine) | Thionyl chloride, Hydroxybenzotriazole | Amide |

Introduction of Additional Substituents on the Furan (B31954) Ring

The bromine atom on the furan ring of this compound serves as a handle for introducing further substituents through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for this purpose. smolecule.com For example, reacting this compound with a boronic acid in the presence of a palladium catalyst and a base allows for the introduction of various aryl or heteroaryl groups at the 3-position of the furan ring. acs.org This methodology provides a straightforward route to a diverse library of substituted furan derivatives.

Modifications of the Acetic Acid Side Chain (e.g., Alpha-Functionalization)

The acetic acid side chain of this compound can be chemically modified to introduce functional groups at the alpha-position (the carbon atom adjacent to the carboxyl group). Alpha-functionalization can significantly impact the biological activity of the molecule. One common approach involves the use of benzotriazole-assisted chemistry. For example, derivatives of 2-(benzotriazol-1-yl)acetic acid can undergo reactions with various electrophiles to introduce substituents at the alpha-position. acs.org While not directly demonstrated for this compound in the provided context, this methodology is a general strategy for the alpha-functionalization of acetic acid derivatives.

Construction of Condensed Heterocyclic Systems Incorporating the 3-Bromofuran-2-ylacetic Acid Moiety

The furan ring and its derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems. These larger, often polycyclic, structures are of great interest in drug discovery due to their rigid frameworks and potential for diverse biological activities.

Triazole-Based Scaffolds from Furan Derivatives

The Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction, is a highly efficient method for constructing 1,2,3-triazole rings. tandfonline.com This reaction involves the coupling of an azide (B81097) with a terminal alkyne, often catalyzed by copper(I). Furan derivatives containing either an azide or an alkyne functionality can be utilized as starting materials for the synthesis of furan-triazole hybrids. researchgate.netresearchgate.net For instance, a furan derivative bearing an azide group can be reacted with a variety of alkynes to generate a library of 1,4-disubstituted 1,2,3-triazoles. tandfonline.com These hybrid molecules combine the structural features of both furan and triazole rings, which can lead to novel biological properties. nih.gov

Pyrimidine-Based Scaffolds from Furan Derivatives

Pyrimidine (B1678525) rings can be constructed from furan-containing precursors through condensation reactions. A common method involves the reaction of a furan-chalcone with a compound containing an amidine moiety, such as urea (B33335), thiourea, or guanidine. nih.govresearchgate.net For example, a chalcone (B49325) derived from a furan aldehyde can be cyclized with urea in the presence of a base to form a pyrimidine ring fused to or substituted with the furan moiety. wjarr.comresearchgate.net This approach allows for the synthesis of a variety of furan-pyrimidine hybrids, which have been investigated for their potential as antimicrobial agents. nih.gov

Other Fused Ring Systems and Multicomponent Derivatives

The versatility of furan derivatives extends to the synthesis of other fused heterocyclic systems. For example, furan-fused BODIPY (boron-dipyrromethene) dyes, known as Keio Fluors, can be synthesized from furan-2-carbaldehyde derivatives. scispace.com Additionally, furan derivatives can be used to construct fused pyran rings, leading to furo[3,2-b]pyran systems through acid-catalyzed recyclization reactions. researchgate.net The development of efficient synthetic methods, including multicomponent reactions, allows for the creation of complex molecular architectures based on the furan scaffold. colab.ws The synthesis of various heterocyclic systems, such as thiazines and benzofurans, often involves the use of furan precursors in cyclization and coupling reactions. openmedicinalchemistryjournal.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 3 Bromofuran 2 Yl Acetic Acid

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(3-bromofuran-2-yl)acetic acid. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed picture of the molecule's geometry, electronic properties, and vibrational frequencies. nih.govuobaghdad.edu.iq

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. nih.gov For furan (B31954) derivatives, the HOMO is typically located on the furan ring. In this compound, the HOMO would likely be distributed across the furan ring, while the LUMO may be influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group of the acetic acid. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, visualizing the electrostatic potential on the electron density surface. nih.govresearchgate.net For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid and the furan ring, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. These maps are instrumental in identifying sites for nucleophilic and electrophilic attacks. nih.gov

Table 1: Illustrative Data from DFT Calculations on a Substituted Furan Derivative

| Calculated Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. acs.orgbohrium.comresearchgate.netnih.gov This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For instance, the synthesis of this compound itself can be modeled. A plausible synthetic route involves the reaction of a suitable furan precursor with a bromoacetylating agent. Computational analysis could help in understanding the reaction mechanism, whether it proceeds through a concerted or a stepwise pathway, and in identifying the most energetically favorable route. diva-portal.org

Similarly, the subsequent reactions of this compound, such as esterification, amidation, or cross-coupling reactions at the bromine position, can be modeled. rsc.org By calculating the activation energies for different potential pathways, chemists can predict the most likely products and optimize reaction conditions. For example, in a Suzuki coupling reaction, DFT calculations can help in understanding the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Transition state analysis provides detailed information about the geometry of the highest-energy point along the reaction coordinate. diva-portal.org This information is invaluable for understanding how the structure of the molecule influences its reactivity and for designing more efficient synthetic strategies.

Conformation Analysis and Stereochemical Preferences

The presence of the flexible acetic acid side chain in this compound gives rise to different possible conformations due to rotation around the C-C single bonds. Conformational analysis, often performed using DFT or other molecular mechanics methods, aims to identify the most stable conformations (i.e., those with the lowest energy) and to determine the energy barriers for rotation between them. researchgate.netpsu.edunih.govroaldhoffmann.com

The orientation of the carboxylic acid group relative to the furan ring is of particular interest. There can be different rotational isomers (rotamers) depending on the dihedral angle between the plane of the furan ring and the plane of the carboxylic acid group. Intramolecular hydrogen bonding between the carboxylic acid proton and the furan oxygen atom could potentially stabilize certain conformations. nih.gov

Table 2: Hypothetical Relative Energies of Different Conformations of this compound

| Conformer | Dihedral Angle (Ring-COOH) | Relative Energy (kcal/mol) | Population (%) |

| A | ~0° | 0.0 | 75 |

| B | ~90° | 2.5 | 5 |

| C | ~180° | 1.0 | 20 |

Note: These are hypothetical values for illustrative purposes to demonstrate the concept of conformational analysis.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of computational chemistry. rsc.orgglobalresearchonline.net

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. globalresearchonline.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts.

For this compound, such calculations would predict distinct signals for the two furan protons, the methylene (B1212753) protons of the acetic acid side chain, and the various carbon atoms. The predicted chemical shifts would be influenced by the electronic effects of the bromine atom and the carboxylic acid group. The bromine atom, being electron-withdrawing, would be expected to deshield the adjacent furan proton.

Comparing the computationally predicted NMR spectrum with the experimentally measured spectrum can provide strong evidence for the proposed molecular structure. Discrepancies between the predicted and experimental spectra can point to errors in the structural assignment or to the presence of conformational averaging or solvent effects that were not accounted for in the calculation.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Furan-H4 | 6.45 | 6.42 |

| Furan-H5 | 7.55 | 7.51 |

| -CH₂- | 3.80 | 3.78 |

| -COOH | 11.50 | 11.45 |

Note: These are hypothetical values for illustrative purposes, based on typical substituent effects in furan systems.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

In the field of organic chemistry, building blocks are fundamental molecular units used to construct more intricate compounds. cymitquimica.com 2-(3-Bromofuran-2-yl)acetic acid exemplifies such a versatile component, primarily due to its dual functionality. The bromine atom at the 3-position of the furan (B31954) ring facilitates a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. smolecule.com Simultaneously, the acetic acid group provides a site for reactions such as esterification and amidation, allowing for the extension of the molecular structure. smolecule.com

This dual reactivity enables its use as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals. For instance, the furan core is a structural motif found in certain anti-inflammatory agents, where it can interact with biological targets like cyclooxygenase enzymes. smolecule.com Furthermore, its structural resemblance to furanose sugars makes it a candidate for designing glycosidase inhibitors. smolecule.com The strategic placement of the bromo and carboxylic acid groups allows for sequential or orthogonal chemical modifications, granting chemists precise control over the final molecular architecture.

A notable application demonstrating the synthetic utility of related bromo-furan compounds is the Pictet-Spengler reaction. For example, 5-bromofuran-2-aldehyde, a similar bromo-furan derivative, reacts with tryptophan derivatives to yield complex heterocyclic systems like (1S,3S)-1-(5-bromofuran-2-yl)-N-[(E)-(5-bromofuran-2-yl)methylideneamino]-THβC-3-carboxamide, showcasing how the bromo-furan scaffold can be incorporated into intricate biologically relevant molecules. rsc.org

Table 1: Synthetic Reactions Utilizing Furan Building Blocks

| Building Block Example | Reaction Type | Product/Scaffold | Reference |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | Complex Molecules | smolecule.com |

| This compound | Esterification / Amidation | Esters / Amides | smolecule.com |

| 5-Bromofuran-2-aldehyde | Pictet-Spengler Reaction | Tetrahydro-β-carbolines | rsc.org |

Development of New Furan-Containing Molecular Architectures and Scaffolds

The furan nucleus is a key component in a variety of complex molecular designs beyond simple linear extensions. The reactivity of precursors like this compound is instrumental in the development of novel molecular architectures and scaffolds. acs.org A prime example is the synthesis of star-shaped molecules, which have unique photophysical and material properties compared to their linear analogs. rsc.org

In one such synthetic strategy, poly-functionalized cores like 1,3,5-triiodobenzene (B10644) or 1,3,5-tris(5-bromofuran-2-yl)benzene (B14775657) are reacted with furan-based building blocks. For instance, the Suzuki coupling reaction between 1,3,5-tris(5-bromofuran-2-yl)benzene and 2-thiophenylboronic acid yields 1,3,5-tris(5-(thiophen-2-yl)furan-2-yl)benzene, a complex star-shaped molecule with a furan-containing scaffold. rsc.org These reactions underscore the principle that a bromo-furan derivative is a key intermediate for creating larger, three-dimensional structures. The ability to undergo such coupling reactions makes compounds like this compound potential precursors for dendrimers and other supramolecular assemblies. rsc.org

Role in the Synthesis of Optically and Electronically Active Materials and Polymers

Furan derivatives are increasingly explored for their utility in materials science, particularly in the creation of materials with specific optical and electronic properties. smolecule.comsmolecule.com The incorporation of furan rings into polymer backbones can lead to semiconducting materials suitable for applications in organic electronics. rug.nl

Research into small band gap copolymers for field-effect transistors and photovoltaic cells has demonstrated the value of furan units. While thiophene (B33073) is a more common building block, furan is a viable alternative that can be derived from renewable resources. rug.nl The synthesis of these polymers often employs Suzuki polymerization, a method that relies on monomers functionalized with groups like bromine. For example, 3,6-bis(5-bromofuran-2-yl)-2,5-dihydro-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrolo-1,4-dione is a key monomer used to create furan-based diketopyrrolopyrrole copolymers. researchgate.net These polymers exhibit ambipolar charge transport and have been used to create solar cells with significant power conversion efficiencies. rug.nlresearchgate.net

Furthermore, furan derivatives are precursors to optically active materials. Chiral 2(5H)-furanones containing sulfur have been synthesized and studied, indicating the potential of the furan scaffold in creating materials that interact with polarized light. researchgate.net

Table 2: Furan-Based Functional Materials

| Furan Precursor Type | Material/Polymer Class | Potential Application | Reference |

|---|---|---|---|

| Brominated Furan-DPP Monomer | Semiconducting Copolymer | Field-Effect Transistors, Solar Cells | rug.nlresearchgate.net |

| Furan-based Dicarboxylic Acids | Polyesters, Polyamides | High-Barrier Packaging, Engineering Plastics | acs.orgnih.gov |

Precursor for Advanced Polymer Chemistry (e.g., Furan-Based Polyesters and Polyamides)

The push for sustainable chemistry has elevated the importance of biomass-derived monomers for polymer production. Furan-based compounds, particularly dicarboxylic acids, are at the forefront of this movement as potential replacements for petroleum-derived monomers like terephthalic acid. nih.gov The most prominent example is 2,5-furandicarboxylic acid (FDCA), which is used to synthesize bio-based polyesters such as polyethylene (B3416737) furanoate (PEF), and various polyamides. acs.orgresearchgate.net

The synthesis of more complex furan-based monomers, such as bifuran structures, often involves precursors like this compound. For example, the synthesis of 3,3′-bifuran-5,5′-dicarboxylic acid, a monomer for high-performance polyesters, can be achieved through the homocoupling of a bromofuran derivative. nih.gov The resulting polyester, poly(pentamethylene 3,3′-bifuranoate) (3,3′-PPeBf), exhibits exceptional oxygen barrier properties that improve upon exposure to air due to cross-linking. This property makes it highly suitable for advanced packaging applications. The structural isomer, a 2,2'-bifuran-based polyester, does not exhibit the same cross-linking behavior, highlighting the critical role of the specific substitution pattern on the furan rings, which is dictated by the initial brominated precursor. nih.gov This demonstrates a clear pathway from a simple bromofuran building block to an advanced, functional polymer.

Future Research Directions and Unresolved Challenges in Halogenated Furan Acetic Acid Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The drive towards "green chemistry" necessitates the development of synthetic routes that are not only efficient in yield but also in their use of resources, minimizing waste and hazardous substances. researchgate.net For compounds like 2-(3-Bromofuran-2-yl)acetic acid, this presents a significant challenge.

Current and future research directions focus on:

Biomass-Derived Feedstocks: Furans are recognized as key platform chemicals derivable from lignocellulosic biomass. chim.it Research is ongoing to convert C5 and C6 sugars from waste biomass into furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are precursors to a vast array of furan (B31954) derivatives. uliege.beresearchgate.netmdpi.com The challenge lies in developing catalytic systems that can efficiently and selectively perform these transformations on an industrial scale. mdpi.com

Catalytic C-H Activation and Halogenation: Traditional halogenation methods often involve stoichiometric and sometimes hazardous reagents like elemental bromine. sci-hub.se Future pathways aim to utilize catalytic methods for direct C-H halogenation of the furan ring. This approach offers higher atom economy and regioselectivity. Similarly, the introduction of the acetic acid side chain via direct C-H acylation using acetic acid, another biomass-derivable feedstock, is a promising route that avoids pre-functionalized and often toxic reagents. nih.gov

Electrochemical Synthesis: Electrocatalysis is emerging as a powerful green tool. acs.org For instance, electrochemical methods are being explored for the carboxylation of halogenated furans using CO2, which could offer a sustainable route to the acetic acid moiety under mild conditions. acs.org

Flow Chemistry and Process Intensification: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scale-up compared to batch processes. acs.org Developing flow syntheses for halogenated furan acetic acids could lead to more efficient and reproducible production.

A significant hurdle is the inherent reactivity and potential instability of the furan ring, especially under the acidic or oxidative conditions often required for these transformations. mdpi.com Balancing reactivity to achieve the desired functionalization without leading to ring-opening or polymerization is a key challenge. mdpi.comnih.gov

Exploration of Novel Reactivities and Highly Selective Transformations

The this compound structure contains multiple reactive sites: the bromine atom, the acidic proton, and several C-H bonds on the furan ring. Exploring the selective transformation of each site is a frontier for synthetic innovation.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.govthieme-connect.com This allows for the introduction of a wide variety of aryl, alkyl, and alkynyl groups at the C3 position. Future work will focus on developing more active and robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Directed C-H Functionalization: The carboxylic acid group can act as a directing group to achieve selective C-H activation at adjacent positions on the furan ring. This strategy can enable the introduction of new functional groups with high regioselectivity, a significant challenge in furan chemistry. thieme-connect.comresearchgate.net

Furan Ring as a Diene: The furan ring can participate as a diene in Diels-Alder reactions, providing access to complex bridged-ring systems (oxanorbornenes). rsc.org Research into how the bromo and acetic acid substituents influence the kinetics and thermodynamics of these cycloadditions could unlock new synthetic pathways. researchgate.net However, formyl-furans, which are related to furan acetic acids, are often unreactive as dienes, presenting a challenge to be overcome. rsc.org

Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., oxidation), the furan ring can undergo ring-opening to form highly functionalized linear compounds like 1,4-dicarbonyls or rearrange to form other heterocycles like pyranones (the Achmatowicz rearrangement). chim.itthieme-connect.com Investigating these transformations for substrates like this compound could yield valuable and structurally diverse building blocks.

A major unresolved challenge is achieving perfect selectivity between the various reactive sites. For example, in a cross-coupling reaction, preventing side reactions involving C-H activation or coordination of the carboxylate group to the catalyst is crucial.

Integration into Complex Natural Product Total Synthesis Efforts

Furan-containing structures are prevalent in a wide array of natural products with interesting biological activities. nih.govthieme-connect.com Halogenated furan acetic acids serve as versatile building blocks, or synthons, for the construction of these complex molecular architectures.

Future synthetic campaigns may leverage this chemistry in several ways:

As a Core Scaffold: The furan ring can serve as the central structural motif, with the bromo and acetic acid groups providing anchor points for elaboration into the final natural product. The bromine allows for key bond formations late in the synthesis, while the acetic acid moiety can be converted into esters, amides, or other functional groups.

As a Masked Functional Group: The furan ring can be used as a synthetic equivalent for other functional groups. For example, oxidative cleavage of the furan can unmask a 1,4-dicarbonyl functionality, which is a common precursor for the synthesis of cyclopentenones and other ring systems. thieme-connect.com

In Biomimetic Synthesis: Understanding how organisms synthesize furan-containing natural products can inspire new laboratory methods. Research into the enzymatic halogenation and functionalization of furan precursors could lead to highly selective and environmentally benign synthetic strategies.

The primary challenge in this area is the efficient and stereocontrolled integration of these furan building blocks into a larger, complex molecule. The stability of the furan ring throughout a multi-step synthesis must also be carefully managed.

Addressing Scale-Up Challenges for Industrial Applications of Furan Derivatives

The transition from a laboratory-scale synthesis to industrial production is fraught with challenges. For furan derivatives, these are often magnified due to their specific chemical properties.

Key challenges that require future research and development include:

Cost-Effectiveness: The cost of starting materials, catalysts (especially precious metals like palladium), and reagents is a major factor. Developing syntheses that use cheaper, biomass-derived feedstocks and more efficient, recyclable catalysts is essential for economic viability. mdpi.com

Process Safety and Stability: Furan itself is volatile and can be unstable. sci-hub.se Reactions involving furans can be exothermic and may produce unstable intermediates or byproducts. Designing inherently safer processes, potentially using continuous flow technology, is a critical research area. acs.org The purification of furan derivatives can also be problematic, often requiring energy-intensive distillation or chromatography.

Waste Reduction and Catalyst Recycling: Many current synthetic methods generate significant waste. For industrial applications, developing processes with high atom economy is crucial. google.comacs.orgmdpi.com This includes the efficient recovery and recycling of expensive and often toxic heavy metal catalysts. researchgate.net

Regulatory Compliance: The production of chemicals for pharmaceuticals or agrochemicals is subject to strict regulatory oversight. Any new industrial process must be robust, reproducible, and produce the target molecule with high purity, which requires extensive process development and validation.

Overcoming these scale-up hurdles is arguably the greatest challenge to realizing the full potential of this compound and related compounds as valuable intermediates in the chemical industry. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromofuran-2-yl)acetic acid, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of brominated furan-acetic acid derivatives typically involves halogenation or coupling reactions. For example:

- Halogenation : Direct bromination of furan precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) .

- Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3-bromophenylboronic acid) and acetic acid derivatives in the presence of Pd catalysts .

Key factors for yield optimization include: - Temperature control (avoiding decomposition above 100°C).

- Use of anhydrous solvents (e.g., THF or DMF) to prevent side reactions.

- Catalytic systems (e.g., Pd(PPh₃)₄ for coupling) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

Methodological Answer:

Q. What are the best practices for ensuring purity in halogenated acetic acid derivatives, and which analytical methods are recommended?

Methodological Answer:

- Chromatographic Methods :

- Melting Point Analysis : Compare observed mp (e.g., 99–102°C for 3-bromophenylacetic acid) with literature values to detect impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated acetic acid derivatives, and what critical parameters should be reported?

Methodological Answer: X-ray crystallography provides unambiguous structural confirmation. For 2-(3-Bromo-4-methoxyphenyl)acetic acid:

- Crystal System : Monoclinic, space group P2₁/c with unit cell dimensions a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, β = 93.573° .

- Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) with ω and φ scans .

- Refinement : Report R1 = 0.026 and wR2 = 0.073 for high precision. Hydrogen bonding networks (e.g., O-H···O interactions) stabilize the crystal lattice .

Q. How do electronic effects of the bromo substituent influence reactivity in cross-coupling reactions, and what mechanistic studies support this?

Methodological Answer:

Q. What computational methods predict the compound’s reactivity, and how do molecular dynamics simulations inform experimental design?

Methodological Answer:

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For 2-(3-Bromophenyl)acetic acid, the LUMO is localized on the brominated ring, guiding reactivity predictions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to optimize reaction solvents. MD trajectories reveal stable conformers, aiding in crystallization strategies .

Q. How to address contradictions in spectroscopic data (e.g., NMR vs. IR) for structural confirmation?

Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC correlations confirm connectivity between the acetic acid group and the furan ring .

- Crystallographic Cross-Check : Use X-ray data to validate bond lengths (e.g., C-Br = 1.89 Å) and angles, resolving discrepancies from vibrational spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.